molecular formula C17H9ClF6N4O B3038775 [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone CAS No. 900019-40-1

[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone

Cat. No.: B3038775
CAS No.: 900019-40-1
M. Wt: 434.7 g/mol
InChI Key: UNKRVSHOUFUNQI-UHFFFAOYSA-N
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Description

[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone is a useful research compound. Its molecular formula is C17H9ClF6N4O and its molecular weight is 434.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . It is thought to bind to the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the normal functioning of the bacteria, leading to a decrease in their viability and virulence .

Biochemical Pathways

The inhibition of PPTases affects the secondary metabolism of bacteria . PPTases are involved in the activation of carrier proteins in the biosynthesis of various secondary metabolites . Therefore, the inhibition of these enzymes can lead to a decrease in the production of these metabolites, affecting the overall metabolic activity of the bacteria .

Pharmacokinetics

It is noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

The compound’s action results in the attenuation of secondary metabolism and thwarts bacterial growth . Specifically, it was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, it is presumed that a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF6N4O/c1-8-13(15(29)14-12(18)6-10(7-25-14)17(22,23)24)26-27-28(8)11-4-2-9(3-5-11)16(19,20)21/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKRVSHOUFUNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107331
Record name [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900019-40-1
Record name [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900019-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone
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[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone
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[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone
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[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone
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[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone
Reactant of Route 6
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[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone

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